N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
Structural Significance in Heterocyclic Chemistry
The compound’s structure features a thiophene ring substituted at the 2-position with a carboxamide group and at the 3-position with a sulfamoyl group. The carboxamide is linked to a 3,4-dimethylphenyl group, while the sulfamoyl group connects to a 4-ethoxyphenyl moiety via a methylated nitrogen atom (Table 1). This arrangement exemplifies the integration of electron-rich (thiophene) and electron-deficient (sulfamoyl) regions, which influence reactivity and molecular interactions.
Table 1: Molecular Properties of N-(3,4-Dimethylphenyl)-3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]Thiophene-2-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₃N₃O₄S₂ |
| Molecular Weight | 563.76 g/mol |
| Key Functional Groups | Thiophene, Sulfamoyl, Carboxamide |
The thiophene core contributes aromatic stability and π-electron delocalization, while the sulfamoyl group (–SO₂N–) introduces hydrogen-bonding capabilities and polarity. The 3,4-dimethylphenyl substituent enhances lipophilicity, potentially improving membrane permeability, whereas the 4-ethoxyphenyl group offers steric bulk and electronic modulation via the ethoxy (–OCH₂CH₃) group.
Synthetic routes to analogous thiophene-sulfamoyl hybrids often involve coupling reactions between thiophene carboxylic acids and sulfonamide precursors. For example, carboxamide formation may employ EDC·HCl and DMAP as coupling agents, as demonstrated in the synthesis of related thiophene-benzothiazole hybrids. The methyl and ethoxy substituents on the aromatic rings are typically introduced via Friedel-Crafts alkylation or nucleophilic substitution, requiring careful optimization to avoid over-functionalization.
Pharmacological Relevance of Thiophene-Sulfamoyl Hybrid Architectures
Thiophene-sulfamoyl hybrids exhibit broad pharmacological potential due to their ability to modulate enzymatic activity and interact with viral or cellular proteins. The sulfamoyl group, a bioisostere of carboxylic acid, often enhances target affinity by participating in hydrogen bonding with active-site residues. Meanwhile, the thiophene ring’s planar structure facilitates π-π stacking interactions with aromatic amino acids in binding pockets.
Table 2: Reported Biological Activities of Structurally Related Compounds
| Compound Class | Activity | Mechanism | Source |
|---|---|---|---|
| Thiophene-carboxamides | Antiviral (EC₅₀ = 0.53 µM) | Viral protease inhibition | |
| Sulfonamide derivatives | Anti-SARS-CoV-2 (IC₅₀ = 0.8 µM) | Spike protein interaction |
For instance, halogenated thiophene carboxamides have demonstrated potent anti-norovirus activity (EC₅₀ = 5.6 µM) by interfering with viral replication machinery. Similarly, sulfonamide-containing heterocycles inhibit SARS-CoV-2 via spike protein binding, with one compound showing an IC₅₀ of 0.8 µM and selectivity index (SI) of 30.7. These findings suggest that this compound could similarly target viral proteases or host-cell receptors, though empirical validation is required.
The compound’s dual aromatic systems may also confer anticancer properties. Thiophene derivatives induce apoptosis in cancer cells by disrupting microtubule assembly or inhibiting topoisomerases, while sulfamoyl groups enhance solubility and bioavailability. Molecular docking studies of analogous structures predict strong binding to kinase domains, further supporting its potential in oncology.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-5-28-19-10-8-18(9-11-19)24(4)30(26,27)20-12-13-29-21(20)22(25)23-17-7-6-15(2)16(3)14-17/h6-14H,5H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPSMGDNHWTMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiophene Core: Starting with a thiophene derivative, the core structure is prepared through cyclization reactions.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 4-ethoxyphenyl groups through electrophilic aromatic substitution.
Sulfamoylation: The methylsulfamoyl group is introduced using sulfonamide chemistry.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. In contrast, ethoxy and methoxy groups (electron-donating) may improve solubility and pharmacokinetics .
- Steric Effects : The 3,4-dimethylphenyl group in the target compound introduces steric hindrance, which could limit off-target interactions but may also reduce binding affinity compared to smaller substituents like difluorophenyl .
- Lipophilicity : Ethoxy and methyl groups (logP ~2.5–3.0) likely increase membrane permeability compared to polar dimethoxy or sulfonamide analogs .
Docking and Binding Affinity Insights
While direct docking data for the target compound is unavailable, studies on similar thiophene-2-carboxamides suggest that sulfamoyl and carboxamide groups participate in hydrogen bonding with target proteins. For example, Glide docking (Schrödinger) demonstrated that chloro and methyl substituents in analogs like those in enhance enrichment factors by 2–3× compared to unsubstituted derivatives . The ethoxy group in the target compound may similarly optimize hydrophobic interactions in binding pockets.
Biological Activity
N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound with notable biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Characteristics
The compound has a molecular formula of C22H24N2O4S2 and a molecular weight of 444.56 g/mol. Its structure includes:
- A thiophene ring
- A carboxamide group
- Sulfamoyl functionalities
- Multiple aromatic substituents
These features contribute to its diverse chemical properties and potential biological activities.
Research indicates that this compound may interact with various biological targets, particularly those involved in inflammatory and cancer pathways. The specific mechanisms are still under investigation, but preliminary findings suggest:
- NF-κB Activation : Similar compounds have shown the ability to activate NF-κB, a key transcription factor involved in immune response and inflammation .
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, affecting cellular pathways related to inflammation and cancer progression.
Anti-inflammatory Properties
The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. For instance, compounds with sulfamoyl groups have been documented for their anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Anticancer Potential
Studies have indicated that derivatives of thiophene compounds can exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound may enhance its effectiveness against certain cancer types .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Suprofen | Thiophene derivative | Anti-inflammatory |
| Articaine | Local anesthetic | Anesthetic properties |
| Sulfamethoxazole | Sulfamoyl group | Antibacterial activity |
This comparison highlights the unique characteristics of this compound that may contribute to its distinct biological effects.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have demonstrated that this compound can modulate immune responses in human monocytic cell lines, enhancing the release of immunostimulatory cytokines when combined with Toll-like receptor agonists .
- Animal Models : In murine studies, compounds with similar structures have shown promise as co-adjuvants in vaccination protocols, significantly enhancing antigen-specific antibody responses compared to controls .
- Mechanistic Insights : Ongoing research is focusing on identifying the specific molecular targets of this compound to elucidate its mechanism of action further. Techniques such as photoaffinity labeling are being employed for target identification .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
- Methodology : Use a reflux reaction in DMF with stoichiometric equivalents of sulfonamide intermediates, followed by recrystallization from dioxane or methanol to improve purity . Monitor reaction progress via TLC (Rf values) and characterize intermediates using IR and NMR spectroscopy to confirm functional groups (e.g., sulfamoyl peaks at ~1350 cm⁻¹ in IR, aromatic protons in 1H NMR at δ 6.8–7.5 ppm) .
Q. What safety protocols are critical for handling this compound during laboratory synthesis?
- Methodology : Follow OSHA-compliant protocols: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation (Category 3 hazard per GHS). Store at 2–8°C in airtight containers away from incompatible reagents like strong oxidizers .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Employ single-crystal X-ray diffraction (SXD) using SHELX software for structure refinement . For non-crystalline samples, use high-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass: 428.1107 g/mol) and 2D NMR (COSY, HSQC) to assign thiophene ring protons and substituent connectivity .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s interaction with biological targets?
- Methodology : Use Glide 2.5 or later for molecular docking, employing a grid box centered on the target protein’s active site. Parameterize the compound’s sulfamoyl and carboxamide groups with OPLS-AA force fields. Validate docking poses via molecular dynamics simulations (e.g., Desmond) to assess binding stability .
Q. What experimental strategies resolve contradictions in crystallographic data, such as disordered sulfamoyl groups?
- Methodology : Apply twin refinement in SHELXL for handling twinned crystals. Use ORTEP-3 to visualize electron density maps and manually adjust occupancy factors for disordered atoms. Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) to identify energetically favorable conformers .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing 4-ethoxyphenyl with 4-cyclohexylphenyl) and test in vitro against target enzymes. Use multivariate statistical analysis (e.g., PCA) to correlate electronic (Hammett σ values) and steric parameters (Taft Es) with IC₅₀ data .
Q. What methodologies are recommended for assessing the compound’s environmental persistence and biodegradation?
- Methodology : Conduct OECD 301F tests (manometric respirometry) to measure aerobic biodegradation in activated sludge. Analyze photodegradation under simulated sunlight (λ > 290 nm) using HPLC-PDA to track degradation products. Calculate bioaccumulation potential via log Kow (estimated at 3.2 using ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
